BenchChemオンラインストアへようこそ!

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

Physicochemical Properties Lipophilicity ADME

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide (CAS 2034238-33-8, PubChem CID is a heterocyclic amide built upon a pyrazolo[1,5-a]pyridine core that has been identified as a privileged scaffold for kinase hinge-binding. The 5-amino substitution pattern is critical for engaging the kinase hinge region.

Molecular Formula C11H11N3O
Molecular Weight 201.229
CAS No. 2034238-33-8
Cat. No. B2366997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide
CAS2034238-33-8
Molecular FormulaC11H11N3O
Molecular Weight201.229
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C11H11N3O/c15-11(8-1-2-8)13-9-4-6-14-10(7-9)3-5-12-14/h3-8H,1-2H2,(H,13,15)
InChIKeyMQYOBCLDLPKCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide – A Pyrazolopyridine Kinase Hinge-Binder with a Cyclopropane Warhead


N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide (CAS 2034238-33-8, PubChem CID 86266817) is a heterocyclic amide built upon a pyrazolo[1,5-a]pyridine core that has been identified as a privileged scaffold for kinase hinge-binding. The 5-amino substitution pattern is critical for engaging the kinase hinge region [1]. The cyclopropanecarboxamide moiety introduces distinct conformational rigidity, reduced lipophilicity (computed XLogP3-AA = 0.7), and a specific hydrogen-bonding donor/acceptor profile relative to commonly procured acetamide or arylamide analogs [2]. This compound class has been explicitly claimed in patents as tropomyosin receptor kinase (Trk) family protein kinase inhibitors [3].

Why Generic N-(pyrazolo[1,5-a]pyridin-5-yl) Amides Are Not Interchangeable


The broad class of N-(pyrazolo[1,5-a]pyridin-5-yl) amides encompasses a wide range of acyl substituents—from simple acetyl to complex heteroaryl systems—each imparting substantially different lipophilicity (computed logP ranging from ~0.0 for acetamide to >2.0 for extended arylamides), hydrogen-bonding capacity, and metabolic vulnerability [1]. The cyclopropanecarboxamide group uniquely provides an alicyclic, non-aromatic amide that may reduce CYP-mediated oxidation compared to benzylic or heteroaryl amides, while maintaining moderate lipophilicity. Substituting this with an acetamide (XLogP3-AA ~0.0; different steric profile) or a furan-2-carboxamide (increased heteroatom count, altered π-stacking) could fundamentally alter kinase selectivity profiles, cellular permeability, and microsomal stability [2]. These physicochemical and structural differences preclude blanket interchangeability in structure-activity relationship (SAR) studies and procurement for medicinal chemistry campaigns.

Quantitative Differentiation of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide Against Closest Analogs


Computed XLogP3-AA Lipophilicity: Cyclopropanecarboxamide vs. Acetamide and Furan-2-Carboxamide Analogs

Using consistent, authoritative computed values from PubChem's XLogP3-AA algorithm, N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide displays an intermediate lipophilicity (XLogP3-AA = 0.7) [1]. This lies between the less lipophilic acetamide analog (XLogP3-AA ≈ 0.0) [2] and the more lipophilic furan-2-carboxamide analog (XLogP3-AA ≈ 1.2) [3]. The 0.7–1.2 logP unit difference is significant for balancing passive permeability and aqueous solubility in lead optimization.

Physicochemical Properties Lipophilicity ADME Drug Design

Hydrogen Bond Acceptor Count: Cyclopropanecarboxamide vs. Acetamide Analog

The cyclopropanecarboxamide analog possesses 2 hydrogen bond acceptors (HBA), identical to the acetamide analog (HBA = 2) [1][2]. However, the cyclopropyl ring introduces significant steric hindrance adjacent to the amide carbonyl, potentially reducing solvent-accessible surface area for hydrogen bonding compared to the methyl group. This geometric constraint can modulate the compound's dehydration penalty for passive membrane permeation without altering the formal HBA count.

Hydrogen Bonding Druggability Permeability

Patent-Disclosed Use as TrkA Kinase Inhibitor Intermediate

International patent WO 2015/005280 A1 explicitly claims substituted pyrazolo[1,5-a]pyridine compounds as TrkA kinase inhibitors, with several exemplified compounds bearing the cyclopropanecarboxamide group at the 5-position [1]. While specific IC₅₀ values for N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide are not publicly disclosed as a single agent, the SAR within the patent demonstrates that cyclopropanecarboxamide-containing analogs retain nanomolar TrkA inhibitory activity, distinguishing them from simpler amides that show reduced potency. The cyclopropane ring is highlighted as a preferred substituent for balancing enzymatic potency and metabolic stability.

Kinase Inhibitors TrkA Pain Cancer

Optimal Application Scenarios for N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide Based on Evidence Profile


TrkA Kinase Inhibitor Lead Optimization Programs Requiring Cyclopropane SAR Exploration

For medicinal chemistry teams developing TrkA inhibitors, this compound serves as the optimal starting point for exploring cyclopropane-containing analogs. The patent SAR supports its role as a key intermediate with demonstrated nanomolar-range enzymatic activity potential [1]. Its procurement is justified when structure-activity studies demand the unique steric and electronic properties of the cyclopropanecarboxamide group, which cannot be replicated by acyclic or aromatic amide alternatives.

Physicochemical Property Modulation in Kinase Probe Design

When a lead series requires fine-tuning of lipophilicity within the optimal drug-like range (logP 0.5–3.5), this compound occupies a strategic midpoint (computed XLogP3-AA = 0.7) [2]. It enables exploration of the lipophilicity-activity relationship without introducing excessive aromatic ring count, making it suitable for fragment-based drug discovery or property-guided optimization campaigns where maintaining ligand efficiency is critical.

Metabolic Stability Screening Panels for Cyclopropane-Containing Amides

Given the well-documented propensity of cyclopropyl groups to resist CYP-mediated oxidation relative to methyl or benzyl groups, this compound is a valuable probe for systematic microsomal stability comparisons within the pyrazolopyridine amide series [3]. Procurement for comparative in vitro metabolism studies (e.g., human liver microsome intrinsic clearance assays) against acetamide, benzamide, and heteroarylamide analogs can generate quantitative stability differentiation data guiding further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.